PI3Kδ Inhibition: 3.7-Fold Potency Advantage Over a Closely Related Analog
In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473, 2-Methoxy-N-(2-(pyridin-3-yl)ethyl)acetamide exhibited an IC50 of 102 nM [1]. In contrast, a structurally related analog, CHEMBL2165498, demonstrated an IC50 of 374 nM under identical assay conditions [2]. This represents a 3.7-fold improvement in potency for the target compound.
| Evidence Dimension | Inhibition of PI3Kδ-mediated AKT phosphorylation (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | CHEMBL2165498 (IC50 = 374 nM) |
| Quantified Difference | 3.7-fold more potent |
| Conditions | Human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
Higher potency at PI3Kδ directly translates to lower required concentrations in cellular and in vivo models, reducing off-target effects and improving the therapeutic window.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): IC50 = 102 nM for PI3Kδ-mediated AKT phosphorylation. View Source
- [2] BindingDB. (n.d.). BDBM50394897 (CHEMBL2165498): IC50 = 374 nM for PI3Kδ-mediated AKT phosphorylation. View Source
